2-Chloro-5-pyridylzinc bromide 0.5 M in Tetrahydrofuran

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

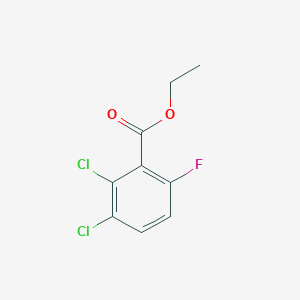

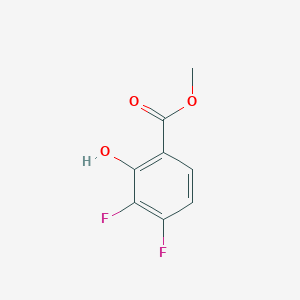

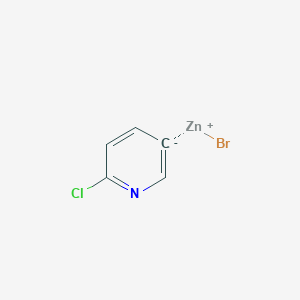

2-Chloro-5-pyridylzinc bromide, 0.5M in tetrahydrofuran (THF) is a chemical compound with the molecular formula C5H3BrClNZn and a molecular weight of 257.83 . It is a liquid at room temperature and is stored in a refrigerator . The compound is typically dark green to brown to black in color .

Molecular Structure Analysis

The InChI code for 2-Chloro-5-pyridylzinc bromide is1S/C5H3ClN.BrH.Zn/c6-5-3-1-2-4-7-5;;/h1,3-4H;1H;/q;;+1/p-1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram. Physical and Chemical Properties Analysis

2-Chloro-5-pyridylzinc bromide, 0.5M in THF has a density of 0.974 g/mL at 25 °C . It is a liquid at room temperature and is stored at 2-8°C .Wissenschaftliche Forschungsanwendungen

Photophysical Properties of Pyridazinone Derivatives

2-Chloro-5-pyridylzinc bromide derivatives, specifically pyridazinone compounds, have been investigated for their photophysical properties. A study by Desai et al. (2016) examined pyridazin-3(2H)-one derivatives, including 5-(4-chloro-2-hydroxy-phenyl)-2-phenyl-2H-pyridazin-3-one, focusing on their absorption and emission spectra. This research aids in understanding the molecular behavior of similar compounds in different solvents, significantly contributing to the field of molecular photophysics (Desai et al., 2016).

Synthesis of Corrosion Inhibitors

Compounds related to 2-Chloro-5-pyridylzinc bromide have been synthesized for use as corrosion inhibitors. In a study by El-hajjaji et al. (2018), pyridazinium-based ionic liquids, including derivatives of pyridazin-1-ium bromide, demonstrated effective corrosion inhibition properties for carbon steel in acidic environments. These findings have practical applications in the development of novel, green corrosion inhibitors (El-hajjaji et al., 2018).

Antitumor Activity

The antitumor potential of closely related pyridine derivatives has been explored. Zhou et al. (2015) synthesized and studied the stereostructures and antitumor activities of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide enantiomers. They investigated their inhibitory effect on PI3Kα kinase, which is significant in cancer research (Zhou et al., 2015).

Synthesis of Antimicrobial Compounds

A study by Kumar et al. (2022) focused on the synthesis of derivatives from 5-chloro-2-hydroxy-benzonitrile, which is structurally related to 2-Chloro-5-pyridylzinc bromide. These compounds exhibited antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Kumar et al., 2022).

Safety and Hazards

This compound is classified as dangerous, with hazard statements including H225, H302, H314, H335, H351 . These indicate that it is highly flammable, harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and is suspected of causing cancer . Precautionary measures include avoiding heat and ignition sources, wearing protective gear, and handling in a well-ventilated area .

Wirkmechanismus

Target of Action

2-Chloro-5-pyridylzinc bromide is a chemical compound used in the field of organic synthesis. It is primarily used as a reagent in various chemical reactions rather than having a specific biological target. Its role is to facilitate the formation of carbon-carbon bonds in organic compounds .

Mode of Action

The compound acts as a reagent in Negishi cross-coupling reactions, which are widely used in organic synthesis . In these reactions, 2-chloro-5-pyridylzinc bromide interacts with other organic compounds to form new carbon-carbon bonds. The zinc atom in the compound acts as a catalyst, facilitating the transfer of the pyridyl group to the target molecule .

Biochemical Pathways

Instead, it is used in laboratory settings to synthesize complex organic molecules, including pharmaceuticals and polymers .

Result of Action

The primary result of the action of 2-chloro-5-pyridylzinc bromide is the formation of new organic compounds through the creation of carbon-carbon bonds . The specific results depend on the reactants used in the chemical reaction.

Eigenschaften

IUPAC Name |

bromozinc(1+);6-chloro-3H-pyridin-3-ide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN.BrH.Zn/c6-5-3-1-2-4-7-5;;/h1,3-4H;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMNRHEKLFBJRBL-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=[C-]1)Cl.[Zn+]Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClNZn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.